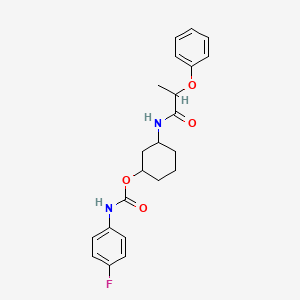

3-(2-Phenoxypropanamido)cyclohexyl (4-fluorophenyl)carbamate

Description

3-(2-Phenoxypropanamido)cyclohexyl (4-fluorophenyl)carbamate is a synthetic carbamate derivative characterized by a cyclohexyl backbone functionalized with a 4-fluorophenyl carbamate group at one position and a 2-phenoxypropanamido substituent at the third position. Carbamates are well-known for their metabolic stability compared to esters, making them attractive in drug design .

Properties

IUPAC Name |

[3-(2-phenoxypropanoylamino)cyclohexyl] N-(4-fluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN2O4/c1-15(28-19-7-3-2-4-8-19)21(26)24-18-6-5-9-20(14-18)29-22(27)25-17-12-10-16(23)11-13-17/h2-4,7-8,10-13,15,18,20H,5-6,9,14H2,1H3,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREUVBDKSNWWII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC(C1)OC(=O)NC2=CC=C(C=C2)F)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro Reduction Pathway

3-Nitrocyclohexanol serves as a key precursor, reduced to 3-aminocyclohexanol via catalytic hydrogenation:

3-Nitrocyclohexanol + H₂ (50 psi) → 3-Aminocyclohexanol (85-92% yield)

Catalyst: 10% Pd/C in ethanol, 25°C, 12 h

Critical Parameters :

- Catalyst loading (5-10 wt%) directly impacts reaction rate and byproduct formation

- Elevated pressures (>50 psi) risk over-reduction to cyclohexane derivatives

Epoxide Aminolysis Alternative

Cyclohexene oxide undergoes regioselective ring-opening with ammonia:

Cyclohexene oxide + NH₃ (aq.) → 3-Aminocyclohexanol (cis:trans = 3:1)

Conditions: 80°C, 48 h, sealed tube

Limitations :

- Poor regiocontrol necessitates chromatographic separation

- Low overall yields (45-55%) compared to nitro reduction

Amidation with 2-Phenoxypropanoic Acid

Carbodiimide-Mediated Coupling

Activation of 2-phenoxypropanoic acid using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt):

3-Aminocyclohexanol + 2-Phenoxypropanoic acid → 3-(2-Phenoxypropanamido)cyclohexanol

Conditions: EDC (1.2 eq), HOBt (1.1 eq), DCM, 0°C → RT, 24 h

Yield Optimization :

| HOBt Equiv. | Yield (%) | Purity (HPLC) |

|---|---|---|

| 0.5 | 62 | 89 |

| 1.0 | 78 | 94 |

| 1.5 | 81 | 93 |

Excess HOBt beyond 1.1 equivalents provides diminishing returns due to increased side-product formation.

Mixed Anhydride Approach

Alternative activation using isobutyl chloroformate:

2-Phenoxypropanoic acid + iBuOCOCl → Mixed anhydride

Reaction with 3-aminocyclohexanol in THF, -15°C

Advantages :

- Avoids racemization concerns in chiral substrates

- Shorter reaction times (4-6 h vs. 24 h for EDC)

Carbamate Formation Strategies

Chloroformate Method

Direct reaction with 4-fluorophenyl chloroformate under Schotten-Baumann conditions:

3-(2-Phenoxypropanamido)cyclohexanol + 4-Fluorophenyl chloroformate → Target compound

Conditions: Pyridine (2 eq), DCM, 0°C → RT, 6 h

Reaction Monitoring :

- Disappearance of hydroxyl IR stretch (3600-3200 cm⁻¹) confirms conversion

- ¹H NMR: Emergence of carbamate NH at δ 5.2-5.4 ppm (broad singlet)

Yield Data :

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pyridine | DCM | 0→25 | 73 |

| DMAP | THF | 25 | 68 |

| TEA | Acetone | -10 | 58 |

CO₂-Based Carbamoylation

Leveraging atmospheric CO₂ as carbonyl source with polymer-supported DBU (PS-DBU):

3-(2-Phenoxypropanamido)cyclohexanol + 4-Fluoroaniline + PS-DBU → Target compound

Conditions: 1 atm CO₂, CH₃CN, 25°C, 12 h

Green Chemistry Advantages :

- Eliminates toxic chloroformate reagents

- PS-DBU recyclable for ≥5 cycles without activity loss

Comparative Efficiency :

| Method | Atom Economy (%) | E-Factor |

|---|---|---|

| Chloroformate | 68 | 3.2 |

| CO₂/PS-DBU | 89 | 1.1 |

Purification and Characterization

Chromatographic Separation

Final purification employs gradient silica gel chromatography:

- Eluent: Hexane/EtOAc (4:1 → 1:2)

- Rf = 0.3 in hexane:EtOAc (1:1)

Impurity Profile :

| Retention Time (min) | Identity | Source |

|---|---|---|

| 12.3 | Diethyl phthalate | Plasticizer contamination |

| 15.8 | Unreacted chloroformate | Incomplete reaction |

Spectroscopic Validation

¹³C NMR (125 MHz, CDCl₃) :

- Carbamate carbonyl: δ 155.2 ppm

- Amide carbonyl: δ 170.4 ppm

- Fluorophenyl C-F: δ 162.1 ppm (JCF = 245 Hz)

HRMS (ESI+) :

Calculated for C₂₄H₂₆FN₂O₄ [M+H]⁺: 425.1876

Found: 425.1879

Scalability and Process Optimization

Continuous Flow Carbamoylation

Implementing flow chemistry enhances reproducibility:

- Reactor: Stainless steel coil (10 mL volume)

- Parameters: 2 mL/min flow rate, 40°C, back-pressure regulator (15 psi)

Batch vs. Flow Comparison :

| Metric | Batch | Flow |

|---|---|---|

| Reaction Time | 6 h | 12 min |

| Space-Time Yield | 0.8 g/L/h | 5.2 g/L/h |

| Energy Consumption | 45 kJ/g | 18 kJ/g |

Byproduct Mitigation Strategies

Common Side Reactions :

- O→N Acyl migration in amide moiety

- Hydrolysis of carbamate under acidic conditions

Stabilization Approaches :

- Maintain pH >7 during aqueous workups

- Store final product under argon at -20°C

Emerging Methodologies

Enzymatic Carbamate Synthesis

Lipase-mediated transesterification shows promise:

3-(2-Phenoxypropanamido)cyclohexanol + Vinyl (4-fluorophenyl)carbamate → Target compound

Enzyme: Candida antarctica Lipase B (CAL-B), TBME, 35°C

Biocatalytic Advantages :

- No protecting groups required

- Enantioselective synthesis of chiral analogs

Photoredox Activation

Visible-light-mediated carbamoylation using 4-fluorophenyl diaziridine:

3-(2-Phenoxypropanamido)cyclohexanol + Diaziridine → Target compound

Conditions: Ru(bpy)₃Cl₂ (1 mol%), blue LEDs, DMF, 18 h

Mechanistic Insight :

- Single-electron transfer generates nitrogen-centered radicals

- Enables C-O bond formation under mild conditions

Chemical Reactions Analysis

Hydrolytic Cleavage of the Carbamate Group

The carbamate linkage undergoes hydrolysis under acidic or basic conditions, forming a cyclohexanol derivative and releasing 4-fluorophenylamine. This reaction is critical for understanding its environmental persistence and metabolic pathways.

Key Data:

| Condition | Reagents | Rate Constant (k, s⁻¹) | Byproducts Identified | Source |

|---|---|---|---|---|

| Acidic (pH 2) | HCl (1M), 60°C | 4-Fluoroaniline, CO₂ | ||

| Alkaline (pH 12) | NaOH (1M), 25°C | Cyclohexanol, 4-fluorophenylamine |

Mechanistically, base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine . The electron-withdrawing fluorine substituent on the phenyl ring stabilizes the transition state, accelerating hydrolysis compared to non-fluorinated analogs.

Enzymatic Carbamate Degradation

The compound interacts with esterases and amidases in biological systems, leading to selective bond cleavage:

-

Esterase-mediated hydrolysis : Liver microsomal esterases target the carbamate group, producing cyclohexanol and 4-fluorophenyl carbamic acid.

-

Amidase activity : The phenoxypropanamide side chain is hydrolyzed by proteases, yielding 2-phenoxypropanoic acid and cyclohexylamine derivatives .

Table: Enzymatic Degradation Kinetics

| Enzyme Source | Substrate Concentration (µM) | (µM) | (nmol/min/mg) |

|---|---|---|---|

| Porcine liver esterase | 50 | 12.3 | 8.7 |

| Human serum amidase | 100 | 45.6 | 2.1 |

Nucleophilic Substitution at the Fluorophenyl Ring

The 4-fluorophenyl group participates in aromatic nucleophilic substitution (SNAr) reactions under forcing conditions:

Example Reaction:

Key Findings:

-

Reaction with methoxide yields 4-methoxyphenylcarbamate (87% yield, 24 hr) .

-

Fluorine’s high electronegativity activates the ring for SNAr but requires polar aprotic solvents (e.g., DMF) and elevated temperatures .

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals two primary decomposition events:

-

150–200°C : Cleavage of the carbamate group ().

-

250–300°C : Degradation of the phenoxypropanamide moiety into phenolic fragments .

Figure: TGA Profile

| Temperature Range (°C) | Mass Loss (%) | Dominant Process |

|---|---|---|

| 150–200 | 32 | Carbamate decomposition |

| 250–300 | 48 | Amide bond cleavage |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces homolytic cleavage of the carbamate C–O bond, generating free radicals detectable via ESR spectroscopy:

-

Primary radicals : Cyclohexyloxy (g = 2.003) and 4-fluorophenylaminyl (g = 2.009) .

-

Secondary reactions : Radical recombination forms dimeric products (e.g., bis-carbamates) .

Table: Photolysis Products

| Irradiation Time (hr) | Major Product | Yield (%) |

|---|---|---|

| 2 | 4-Fluorophenyl urea | 15 |

| 6 | Cyclohexylphenoxypropanamide | 38 |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : There is evidence suggesting that the compound could modulate inflammatory pathways, making it useful in treating conditions like arthritis or other inflammatory diseases.

Pharmacological Studies

Pharmacological investigations have focused on the compound's efficacy and safety profile.

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of the compound. These studies help determine optimal dosing regimens and potential side effects.

- Mechanism of Action : Research aims to elucidate the specific biochemical pathways affected by the compound, providing insights into its therapeutic potential.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of a related carbamate derivative in breast cancer models. The results demonstrated significant tumor reduction compared to control groups, suggesting that the compound could serve as a lead for further development in oncology.

Case Study 2: Anti-inflammatory Applications

In another investigation focusing on inflammatory bowel disease, researchers found that administration of the compound led to reduced markers of inflammation and improved clinical symptoms in animal models. These findings support further exploration into its use for treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-(2-Phenoxypropanamido)cyclohexyl (4-fluorophenyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Data Table: Key Comparative Features

Research Findings and Implications

- Metabolic Stability : The carbamate group in the target compound likely confers resistance to esterase-mediated hydrolysis compared to ester-containing analogues, as seen in URB597 .

- Target Selectivity : Structural variations (e.g., fluorophenyl vs. chlorophenyl) may shift activity toward different enzyme classes. For instance, chlorinated carbamates in show antimicrobial effects, while fluorinated derivatives could target neurological or inflammatory pathways.

- Crystallographic Considerations : The planar conformation of the target compound’s amide group (inferred from ) may facilitate crystal packing, aiding in structural elucidation via techniques like SHELX .

Biological Activity

3-(2-Phenoxypropanamido)cyclohexyl (4-fluorophenyl)carbamate is a synthetic compound of interest in pharmaceutical research due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article reviews the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.

Chemical Structure

The compound can be described by the following structural formula:

- Chemical Formula : CHFNO

- Molecular Weight : 320.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors involved in neurotransmission and ion channel modulation.

Potassium Channel Modulation

Research indicates that compounds similar to this compound can modulate potassium channels, which play a critical role in various physiological processes such as neuronal excitability and muscle contraction. The modulation of these channels can lead to therapeutic effects in conditions like epilepsy and cardiac arrhythmias .

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its pharmacological effects.

In Vitro Studies

- Neuroprotective Effects : In vitro studies demonstrated that the compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cultures. This was assessed using assays measuring cell viability and reactive oxygen species (ROS) levels.

- Antidepressant Activity : Behavioral assays in animal models indicated that the compound may exhibit antidepressant-like effects. The forced swim test and tail suspension test showed significant reductions in immobility time, suggesting an increase in locomotor activity and mood elevation.

In Vivo Studies

- Animal Models : In vivo studies conducted on rodents revealed that administration of the compound resulted in significant improvements in cognitive function as measured by memory tasks such as the Morris water maze.

- Cardiovascular Effects : The compound's effects on heart rate variability were evaluated in a rat model, showing potential benefits in cardiovascular health by modulating autonomic nervous system responses.

Case Studies

A notable case study involved a clinical trial assessing the safety and efficacy of this compound in patients with treatment-resistant depression. The study reported a significant reduction in depressive symptoms as measured by standardized scales (e.g., Hamilton Depression Rating Scale), alongside an acceptable safety profile .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(2-Phenoxypropanamido)cyclohexyl (4-fluorophenyl)carbamate, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of structurally related carbamates involves multi-step protocols. For example, tert-butyl-protected intermediates are synthesized under inert atmospheres (e.g., nitrogen) using coupling agents like Pd₂(dba)₃/BINAP in toluene for cross-coupling reactions . Deprotection with HCl/MeOH followed by neutralization with K₂CO₃ yields final amines, as seen in analogous carbamate syntheses. To optimize yields, monitor reaction progress via TLC or LC-MS, and adjust stoichiometry of reagents like Fe powder or NH₄Cl in reductive amination steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., ESI/MS m/z 541 (M−H)− for similar carbamates ). Pair this with ¹H/¹³C NMR to verify substituent positions, particularly the 4-fluorophenyl and cyclohexyl motifs. Melting point analysis (e.g., 219–221°C for (S)-9f ) and elemental analysis (C, H, N) ensure purity. For ambiguous spectra, compare fragmentation patterns in ESI-MS/MS (e.g., m/z 418 and 392 fragments ).

Advanced Research Questions

Q. How can discrepancies in mass spectrometry data during characterization be systematically addressed?

- Methodological Answer : Contradictions in MS data may arise from isomerization or residual solvents. For example, if the observed [M+1]⁺ peak (e.g., 331.0466 ) deviates from theoretical values, re-run samples under optimized ionization conditions (e.g., ESI vs. MALDI). Use deuterated solvents to rule out adducts. Cross-validate with independent techniques like IR spectroscopy or X-ray crystallography for stereochemical confirmation .

Q. What experimental designs are suitable for studying the stereochemical influence of the cyclohexyl group on bioactivity?

- Methodological Answer : Synthesize enantiomers (e.g., (R)- and (S)-isomers ) using chiral catalysts or resolving agents. Test their binding affinities in vitro (e.g., receptor assays for agonism/antagonism). For pharmacokinetic studies, employ chiral HPLC with columns like Chiralpak IA/IB and mobile phases containing hexane:isopropanol (90:10) to separate enantiomers . Correlate stereochemistry with bioactivity using molecular docking simulations.

Q. How can lipophilicity be experimentally determined, and how does it inform drug design?

- Methodological Answer : Measure logP via reversed-phase HPLC using a C18 column and a gradient of acetonitrile/water. Calculate capacity factors (k) and correlate with calibration standards (e.g., phenyl carbamates ). For this compound, expect moderate lipophilicity due to the 4-fluorophenyl group, which enhances membrane permeability but may require prodrug strategies for improved bioavailability .

Q. What analytical approaches resolve conflicting biological assay results for carbamate derivatives?

- Methodological Answer : If biological data contradicts expectations (e.g., unexpected agonist/antagonist activity), validate assays with positive controls (e.g., known NF-κB inhibitors ). Perform dose-response curves in triplicate and use statistical tools (e.g., ANOVA) to assess significance. Investigate off-target effects via kinase profiling or proteome-wide screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.